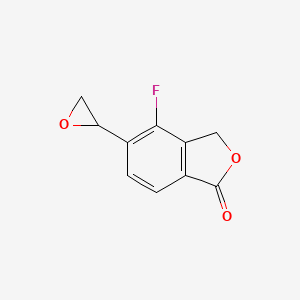
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one is a synthetic organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a fluorine atom, an oxiranyl group, and a lactone ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between 100°C and 374°C under pressure, allowing the water to act as a solvent, reagent, and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of subcritical water and molecular oxygen ensures a cost-effective and environmentally friendly process. The scalability of this method makes it suitable for industrial applications.
化学反应分析
Types of Reactions
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione derivatives.
Reduction: Reduction reactions can convert the oxiranyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuranones and isobenzofuran-1,3-diones, depending on the reaction conditions and reagents used .
科学研究应用
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxiranyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .
相似化合物的比较
Similar Compounds
4-fluoro-5-vinyl-3H-isobenzofuran-1-one: Similar in structure but with a vinyl group instead of an oxiranyl group.
5-fluoro-1(3H)-isobenzofuranone: Lacks the oxiranyl group and has different reactivity and applications.
Uniqueness
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one is unique due to the presence of both a fluorine atom and an oxiranyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various fields of research and industrial applications.
属性
分子式 |
C10H7FO3 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC 名称 |
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H7FO3/c11-9-6(8-4-13-8)2-1-5-7(9)3-14-10(5)12/h1-2,8H,3-4H2 |
InChI 键 |
OFXBTSACWKYRSD-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)C2=C(C3=C(C=C2)C(=O)OC3)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
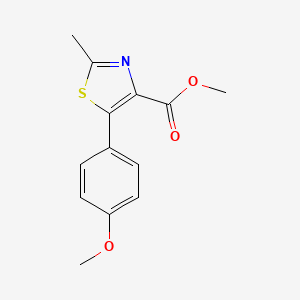
![2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8718515.png)
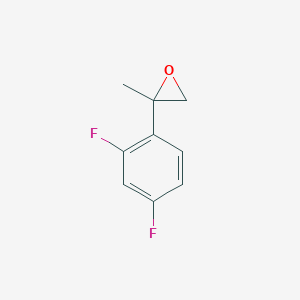
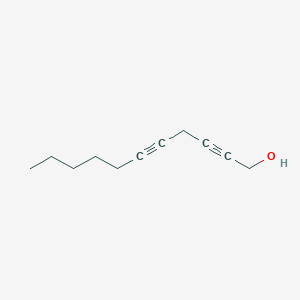
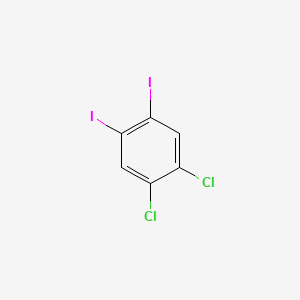
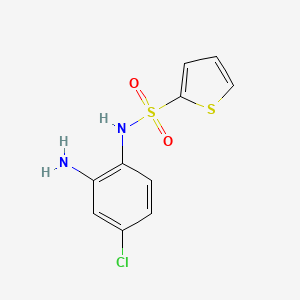
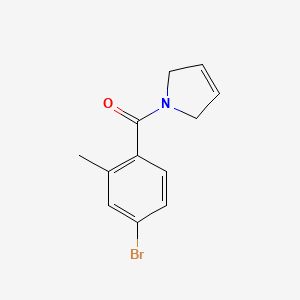
![2-Propenoic acid, 3-[4-(acetylamino)phenyl]-2-cyano-, methyl ester](/img/structure/B8718579.png)
![[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]methanol](/img/structure/B8718580.png)
![2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl-](/img/structure/B8718581.png)
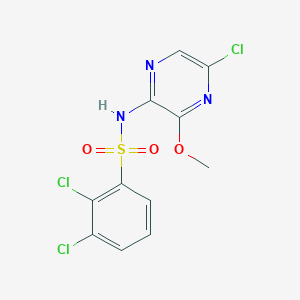
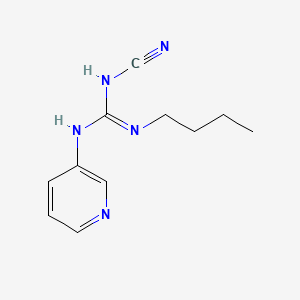
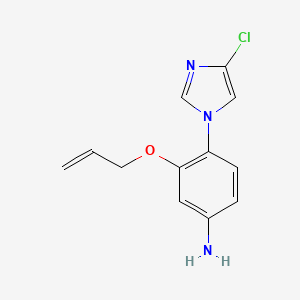
![[4-(4-Fluorophenyl)butyl]phosphinic acid](/img/structure/B8718598.png)
